Methyl 5-chloro-2-hydroxy-4-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXDTJRDBCETGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of methyl 5-chloro-2-hydroxy-4-methoxybenzoate involves several synthetic routes. One common method includes the reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in N,N-dimethylformamide under heat insulation . This method is advantageous due to its high yield, low cost, and environmental friendliness.
Chemical Reactions Analysis
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens, to form different substituted benzoates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to altered metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Functional Group Impact on Reactivity and Solubility
- Hydroxyl vs.
- Chlorine Substitution : The 5-chloro substituent contributes to electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution to meta/para positions .
- Amino/Acetamido Groups: In Methyl 4-amino-5-chloro-2-methoxybenzoate , the amino group enables coupling reactions (e.g., amide formation), while the acetamido group in Methyl 4-acetamido-5-chloro-2-methoxybenzoate reduces metabolic degradation.
Biological Activity
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, is being investigated for various applications in medicine and agriculture. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The presence of the chloro and methoxy groups on the benzene ring enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
Insecticidal Activity
This compound has also shown promise as an insecticide. Studies suggest that it can effectively repel certain insect species, which is valuable for agricultural applications. Its insecticidal properties are attributed to its ability to disrupt normal physiological functions in insects, possibly through interference with neurotransmitter systems .
Anti-inflammatory Effects
Preliminary studies have explored the anti-inflammatory potential of this compound. The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The mechanism likely involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
The biological activity of this compound is largely attributed to its structural features:
- Chloro Group : Enhances lipophilicity, allowing better membrane penetration.
- Methoxy Group : Contributes to hydrogen bonding interactions with biological targets.
- Hydroxy Group : May participate in hydrogen bonding, facilitating interactions with enzymes or receptors.
These functional groups enable the compound to interact with various biomolecules, modulating their activity and leading to observed biological effects .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Assays : In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested .
- Insect Bioassays : Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound, showcasing its potential as a natural insecticide .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in swelling and pain indicators compared to control groups .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Chemical Formula | Antimicrobial Activity | Insecticidal Activity |
|---|---|---|---|
| This compound | C9H9ClO4 | High | Moderate |
| Methyl 4-chloro-2-methoxybenzoate | C9H9ClO3 | Moderate | Low |
| Ethyl 5-chloro-2-hydroxybenzoate | C9H9ClO3 | Low | None |
This table illustrates that this compound possesses superior antimicrobial activity compared to its analogs, suggesting its potential for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 5-chloro-2-hydroxy-4-methoxybenzoic acid using methanol under acidic catalysis. Key parameters include:
- Temperature control : Maintain 60–70°C to balance reactivity and side-product formation.
- Catalyst selection : Use sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) for efficient activation of the carboxylic acid group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Monitor progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- FTIR and Raman Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, phenolic O–H at ~3200 cm⁻¹). Compare with computed vibrational spectra for geometric optimization .
- NMR (¹H/¹³C) : Assign signals using DEPT and HSQC:
- Methoxy groups: δ ~3.8–4.0 ppm (¹H), ~55–60 ppm (¹³C).
- Aromatic protons: Split patterns depend on substituent positions (e.g., para-methoxy induces deshielding) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and ester groups). Reported R factor: 0.040; space group: P2₁/c .
Advanced Research Questions
Q. How does the electronic environment of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The chloro group at position 5 acts as an electron-withdrawing moiety, activating the adjacent hydroxyl group for substitution.
- Experimental Validation : React with alkyl halides in DMF/K₂CO₃. Monitor regioselectivity via LC-MS. Substituent effects (e.g., methoxy at position 4) sterically hinder ortho positions, directing nucleophiles to meta sites .
Q. What are the challenges in analyzing contradictory data regarding the biological activity of this compound derivatives, and what methodological approaches resolve these discrepancies?
- Methodological Answer :
- Data Contradictions : Conflicting reports on cytotoxicity or receptor binding may arise from:
- Impurity artifacts : Validate compound purity via HPLC-MS (>98%).
- Assay variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .
- Meta-Analysis : Use systematic reviews to compare IC₅₀ values across studies. Apply multivariate regression to isolate substituent contributions to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
